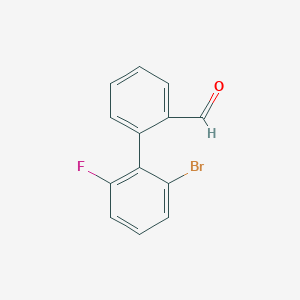

2-(2-Bromo-6-fluorophenyl)benzaldehyde

Description

Importance of 2-Bromo-6-fluorobenzaldehyde (B104081) as a Key Organic Intermediate

The compound 2-Bromo-6-fluorobenzaldehyde is a prime example of a key organic intermediate. Its structure, featuring both bromine and fluorine atoms ortho to the aldehyde group, provides multiple points for chemical modification. This compound is instrumental in the synthesis of various bicyclic heterocycles, such as indazoles, and is also utilized in the creation of specialized ligands for catalysis and materials for organic electronics. ossila.com Its application as a precursor underscores the importance of halogenated benzaldehydes in constructing diverse and complex molecular frameworks. sgtlifesciences.com It is recognized as an important raw material in the pharmaceutical, agrochemical, and dyestuff industries. sgtlifesciences.com

Contextualization within Modern Synthetic Organic Chemistry

In the realm of modern synthetic organic chemistry, aryl halides and aldehydes are foundational components. fiveable.me Aryl halides are crucial precursors for a multitude of transformations, most notably in cross-coupling reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.mewikipedia.org The aldehyde functional group, on the other hand, is highly versatile and can be readily converted into a wide range of other chemical functionalities.

The combination of an aryl halide and an aldehyde within the same molecule, as seen in halogenated benzaldehydes, offers a powerful platform for synthetic chemists. This dual reactivity allows for selective and sequential reactions, providing a strategic advantage in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients and functional materials. nbinno.comlibretexts.org For instance, derivatives of 2-Bromo-6-fluorobenzaldehyde are being investigated for their potential use in the development of organic light-emitting diodes (OLEDs) and other advanced electronic devices. nbinno.com

Overview of Research Trajectories for Related Aryl Halides and Aldehydes

The scientific community continues to explore the potential of aryl halides and aldehydes, with several key research trajectories emerging. A significant focus lies in the development of novel and more efficient catalytic systems for cross-coupling reactions, aiming for more sustainable and environmentally friendly processes. bohrium.com Another prominent area is "late-stage functionalization," where chemical modifications are introduced at the final stages of a complex synthesis, a strategy in which halogenated intermediates play a crucial role. acs.org

Furthermore, there is a growing emphasis on developing greener methods for halogenation and dehalogenation, aligning with the principles of sustainable chemistry. researchgate.net The unique electronic and photophysical properties of molecules derived from these building blocks continue to be harnessed in the creation of novel materials with tailored functionalities. nbinno.com While specific research avenues for 2-(2-Bromo-6-fluorophenyl)benzaldehyde remain to be documented, its structural motifs suggest potential relevance within these ongoing research trends.

Interactive Data Table for this compound

Comprehensive experimental data for this compound is limited in publicly accessible literature. The table below summarizes the basic available information.

| Property | Value |

| CAS Number | 2059942-04-8 |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.11 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrFO |

|---|---|

Molecular Weight |

279.10 g/mol |

IUPAC Name |

2-(2-bromo-6-fluorophenyl)benzaldehyde |

InChI |

InChI=1S/C13H8BrFO/c14-11-6-3-7-12(15)13(11)10-5-2-1-4-9(10)8-16/h1-8H |

InChI Key |

SMIICTZEGBVLEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Exploration of Reaction Pathways and Mechanistic Studies Involving 2 Bromo 6 Fluorobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-Bromo-6-fluorobenzaldehyde (B104081) is a primary site of chemical reactivity, influenced electronically by the adjacent halogen substituents.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the ortho-fluorine and ortho-bromo substituents enhances this electrophilicity. This heightened reactivity facilitates condensation reactions, for example, with hydrazines.

General nucleophilic addition to the aldehyde proceeds via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product, such as an alcohol. Common nucleophiles that react with aldehydes include organometallic reagents (e.g., Grignard reagents), enolates, and cyanide ions. The general mechanism involves the curly arrow moving from the high electron density of the nucleophile to the delta-positive carbon of the carbonyl group. youtube.com Subsequently, the pi-bond of the carbonyl breaks, and the electrons move onto the oxygen atom, creating a negatively charged intermediate that can be stabilized by reacting with a source of protons in the solution. youtube.com

Electrophilic Transformations

While the aldehyde group is inherently electrophilic, it can undergo transformations that are formally electrophilic in nature, most notably oxidation. The aldehyde functional group can be readily oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate. Another common transformation is the reduction of the aldehyde to a primary alcohol, which can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Reactivity Governed by Halogen Substituents

The bromine and fluorine atoms attached to the aromatic ring play a crucial role in directing the reactivity of the molecule, particularly in metal-catalyzed reactions and by influencing the aromatic system's electron density.

Ortho-Bromo Reactivity in Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-6-fluorobenzaldehyde is a key site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the steric hindrance from the bulky bromine atom at the 2-position, along with the adjacent aldehyde group, can influence the reaction conditions required and may favor reactions at other positions if available.

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom at the 6-position significantly modulates the electronic properties of the aromatic ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. Conversely, through its lone pairs, fluorine can donate electron density via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. In the case of 2-Bromo-6-fluorobenzaldehyde, the strong inductive effect of fluorine enhances the electrophilicity of the aldehyde's carbonyl carbon. The incorporation of fluorine into aromatic compounds leads to a decrease in orbital energy due to its negative inductive effect. researchgate.net

Applications in Multicomponent Reactions and Heterocycle Synthesis

Strategic Use in Constructing Complex Molecular Scaffolds

The aldehyde group and the bromo-fluoro substituted phenyl ring within 2-(2-Bromo-6-fluorophenyl)benzaldehyde provide a powerful combination for building complex molecular frameworks. The aldehyde allows for initial condensation reactions, while the halogenated ring offers sites for subsequent cyclization and cross-coupling reactions.

A significant application of this compound and related 2-bromobenzaldehydes is in the synthesis of 2H-indazoles, a class of bicyclic heterocycles with a wide range of biological activities. Research has demonstrated the efficacy of a copper-catalyzed, one-pot, three-component reaction involving a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide (B81097) to produce various 2H-indazole derivatives. researchgate.netnih.gov

In this reaction, the copper catalyst is pivotal in facilitating the formation of both the C–N and N–N bonds necessary for constructing the indazole core. researchgate.net The process is notable for its broad substrate scope, tolerating a variety of functional groups on both the benzaldehyde (B42025) and the amine components. researchgate.netacs.orgrsc.org This versatility strongly suggests that this compound is a suitable and effective substrate for this transformation, leading to the formation of indazoles with a unique substitution pattern that can be further functionalized. The use of copper(I) oxide nanoparticles as a ligand-free catalyst in a green solvent like polyethylene (B3416737) glycol (PEG) further enhances the efficiency and environmental friendliness of this synthetic route. acs.orgrsc.org

Table 1: Key Features of Copper-Catalyzed Indazole Synthesis

| Feature | Description |

|---|---|

| Reaction Type | One-pot, three-component reaction |

| Key Reactants | 2-Bromobenzaldehyde, Primary Amine, Sodium Azide |

| Catalyst | Copper-based (e.g., Copper(I) oxide nanoparticles) |

| Key Bond Formations | C-N and N-N bonds |

| Advantages | Broad substrate scope, high tolerance for functional groups, operational simplicity |

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. This reaction is instrumental in the synthesis of chalcones and other α,β-unsaturated ketones, which are important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.

Given its structure as an aromatic aldehyde, this compound can readily participate as the electrophilic component in Claisen-Schmidt condensations. It can react with a variety of ketones (both cyclic and acyclic) in the presence of a base (like sodium hydroxide) or an acid catalyst to yield the corresponding α,β-unsaturated ketone derivatives. While specific examples detailing the use of this compound in Claisen-Schmidt reactions are not extensively documented in readily available literature, the general reactivity of benzaldehydes in this reaction is well-established. The resulting products would incorporate the bromo-fluoro-substituted biphenyl (B1667301) moiety, providing a scaffold for further synthetic manipulations and the creation of novel compounds with potentially interesting biological or material properties.

Development of New Multicomponent Reaction Protocols

The structure of this compound lends itself to the development of novel multicomponent reaction protocols for the efficient synthesis of complex heterocyclic systems. The aforementioned copper-catalyzed synthesis of 2H-indazoles is a prime example of a three-component reaction where this aldehyde can serve as a key building block. researchgate.netnih.govacs.orgrsc.org

The ability to combine the aldehyde functionality for an initial condensation, followed by an intramolecular cyclization involving the bromo-substituted ring, opens avenues for designing new MCRs. By varying the other components in the reaction, a diverse library of heterocyclic compounds can be generated from this single precursor. The development of such protocols is highly sought after in medicinal chemistry and drug discovery for the rapid generation of new chemical entities for biological screening. The versatility of this compound in this context underscores its importance as a strategic starting material in modern synthetic chemistry.

Stereoselective Synthesis and Chiral Applications

Integration into Chiral Auxiliaries and Ligands

No published research is currently available detailing the integration of 2-(2-Bromo-6-fluorophenyl)benzaldehyde into chiral auxiliaries or ligands.

Strategies for Diastereoselective Transformations

There is no available data on diastereoselective transformations involving this compound in the scientific literature.

Development of Chiral Probes for Enantiomeric Excess Determination

Specific research on the development of chiral probes from this compound for determining enantiomeric excess, including for sulfinamides via NMR, has not been reported.

Computational Chemistry and Theoretical Characterization of 2 Bromo 6 Fluorobenzaldehyde

Electronic Structure and Reactivity Profiling

The electronic and reactive properties of 2-Bromo-6-fluorobenzaldehyde (B104081) can be thoroughly investigated using a variety of computational techniques. These methods provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 2-Bromo-6-fluorobenzaldehyde, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is identified. A common approach would be to use a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's geometry. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Bromo-6-fluorobenzaldehyde (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 121.0 |

| C-F | 1.35 | C-C-F | 119.5 |

| C=O | 1.21 | C-C=O | 124.0 |

| C-H (aldehyde) | 1.10 | O=C-H | 121.5 |

Note: This data is illustrative and represents typical values for similar molecules. Actual values would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Chemical Hardness)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. From the HOMO and LUMO energies, other chemical reactivity descriptors can be calculated, such as chemical hardness (η), which is a measure of resistance to change in electron distribution.

Table 2: Hypothetical Frontier Orbital Properties of 2-Bromo-6-fluorobenzaldehyde

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Chemical Hardness (η) | 2.35 |

Note: These values are hypothetical and serve as examples.

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative potential (prone to electrophilic attack), while blue areas represent electron-deficient regions with positive potential (prone to nucleophilic attack). Green and yellow areas denote regions of neutral potential.

For 2-Bromo-6-fluorobenzaldehyde, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. The hydrogen atom of the aldehyde group and the regions around the bromine and fluorine atoms might show areas of positive potential, influencing intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Exploration of Potential Energy Surfaces

To understand a chemical reaction, chemists can computationally explore the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. By mapping the PES, researchers can identify the lowest energy pathways for a reaction, known as the reaction coordinates.

This exploration allows for the identification of transition states, which are the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the rate of a reaction. For 2-Bromo-6-fluorobenzaldehyde, this could be applied to study its behavior in various organic reactions, such as nucleophilic additions to the carbonyl group.

In Silico Predictions for Chemical Behavior and Derivatization Pathways

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like 2-bromo-6-fluorobenzaldehyde and for mapping potential derivatization pathways. While specific, in-depth theoretical studies exclusively on 2-bromo-6-fluorobenzaldehyde are not extensively documented in publicly available literature, its reactivity can be predicted by analyzing its functional groups and drawing parallels from computational studies on analogous halogenated aromatic aldehydes. In silico methods, such as Density Functional Theory (DFT) calculations, can elucidate electronic structure, reaction mechanisms, and the stability of isomers and conformers, which are influenced by the interplay of steric and electronic effects of the substituents.

In silico models can predict several key derivatization pathways for 2-bromo-6-fluorobenzaldehyde, primarily involving reactions at the aldehyde group and substitution at the carbon-bromine bond.

Aldehyde Group Transformations: The aldehyde functionality is a prime site for nucleophilic attack. Computational models can predict the feasibility and reaction energetics of various transformations.

Acetal Formation: The reaction with alcohols, typically under acidic catalysis, to form acetals is a common derivatization. Theoretical studies on similar aldehydes, like 3-chlorobenzaldehyde, have used ab initio methods to map the entire reaction mechanism, identifying intermediates and transition states. A similar pathway is predicted for 2-bromo-6-fluorobenzaldehyde, proceeding through a protonated carbonyl and a hemiacetal intermediate.

Reductive Amination: Reaction with primary amines and a reducing agent is a predicted pathway to synthesize corresponding secondary amines. Computational docking and energy calculations can help predict the most favorable amine reactants and reaction conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Quantum chemical calculations can predict the reaction potentials and help in selecting appropriate and selective reagents. For instance, the oxidation of the related compound 2-bromo-6-fluorotoluene (B73676) to 2-bromo-6-fluorobenzaldehyde via Kornblum oxidation has been documented.

Aromatic Ring Derivatization: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions.

Suzuki Coupling: A widely predicted and experimentally verified pathway is the palladium-catalyzed Suzuki coupling. 2-bromo-6-fluorobenzaldehyde can react with boronic acids to form biphenyl (B1667301) derivatives. This pathway is instrumental in synthesizing complex molecules, such as precursors for LXR/PPAR dual agonists.

Borylation: The bromine can be converted to a boronic acid or boronic ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester. This creates a key intermediate, (6-fluoro-2-formylphenyl)boronic acid, which serves as a valuable NMR probe for determining the enantiopurity of other molecules.

Copper-Catalyzed Reactions: In silico screening can identify potential catalytic cycles for copper-catalyzed reactions. For example, the synthesis of bicyclic heterocycles like indazoles has been achieved by reacting 2-bromo-6-fluorobenzaldehyde with primary amines and sodium azide (B81097), catalyzed by copper(II) oxide.

The table below summarizes key predicted and experimentally verified derivatization pathways originating from 2-bromo-6-fluorobenzaldehyde.

| Reaction Type | Reagents | Predicted Product Type | Notes |

| Acetal Formation | Methanol, H₂SO₄ | Dimethyl Acetal | Protects the aldehyde group for subsequent reactions. eudl.eu |

| Borylation | n-BuLi, Triisopropyl borate | Boronic Acid | Creates a versatile intermediate for Suzuki couplings and NMR probes. eudl.eu |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl derivative | Forms C-C bonds to build more complex molecular scaffolds. researchgate.net |

| Indazole Synthesis | Primary amines, NaN₃, CuO | 2H-Indazoles | A copper-catalyzed domino reaction to form bicyclic heterocycles. nih.gov |

Computational analysis, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be further employed to predict the biological activity of these derivatives. For instance, derivatives of halogenated benzaldehydes are investigated for their interactions with biological targets like enzymes and receptors, guiding the design of new therapeutic agents. researchgate.net

Derivatization Strategies for Enhanced Functionality and Analysis

Synthesis of Spectroscopic Probes (e.g., NMR probes)

One of the notable applications of 2-(2-bromo-6-fluorophenyl)benzaldehyde is its use as a starting material for the synthesis of spectroscopic probes, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. A key example is the synthesis of fluoro-2-formyphenyl boronic acid, which can function as a ¹H and ¹⁹F NMR probe. Such probes are instrumental in determining the enantiopurity of chiral molecules like sulfinamides, which are important chiral auxiliaries in asymmetric synthesis.

The synthesis of arylboronic acids from aryl bromides is a well-established transformation in organic chemistry, often achieved through the Miyaura borylation reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron, followed by hydrolysis to yield the boronic acid. In the case of this compound, the bromo substituent can be selectively converted to a boronic acid group, providing a valuable analytical tool.

Table 1: Plausible Reaction Scheme for the Synthesis of Fluoro-2-formyphenyl boronic acid

| Step | Reactants | Reagents | Product |

| 1. Borylation | This compound, Bis(pinacolato)diboron | Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | 2-(2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzaldehyde |

| 2. Hydrolysis | 2-(2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzaldehyde | Acid or Base | Fluoro-2-formyphenyl boronic acid |

Functionalization for Further Synthetic Utility

The presence of the aldehyde, bromo, and fluoro functional groups makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds and advanced materials.

A significant application is in the synthesis of 2H-indazoles. A copper-catalyzed, one-pot, three-component reaction utilizing 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provides an efficient route to these important heterocyclic scaffolds. acs.orgnih.govorganic-chemistry.orgthieme-connect.com This method is valued for its broad substrate scope and tolerance of various functional groups. acs.orgnih.govorganic-chemistry.org

Furthermore, this compound has been employed in the field of materials science to facilitate the self-assembly of macromolecules into functional nanostructures. Specifically, it has been used in the co-precipitation of a thienoisoindigo-based small molecular organic semiconductor to form nanowires. core.ac.uknih.govamanote.comewha.ac.krunist.ac.kr In this context, the bromine and aldehyde groups of this compound participate in halogen and chalcogen bonding, respectively. nih.govunist.ac.kr This interaction helps to increase the π-π stacking area between the conjugated planes of the semiconductor molecules, which in turn enhances the one-dimensional growth of the supramolecular assemblies and improves charge transfer mobility in organic field-effect transistors (OFETs). nih.gov

Table 2: Examples of Functionalization of this compound

| Application Area | Reaction Type | Key Reagents/Conditions | Resulting Structure/Material |

| Heterocycle Synthesis | Copper-catalyzed three-component reaction | Primary amine, Sodium azide, Copper catalyst | 2H-Indazole derivatives |

| Materials Science | Supramolecular self-assembly | Thienoisoindigo-based semiconductor | Semiconductor nanowires with enhanced charge mobility |

Strategies for Enhanced Chromatographic Separation

The effective separation and quantification of this compound from its isomers are crucial for quality control in its synthesis and subsequent applications. A highly efficient method for this purpose is low thermal mass gas chromatography (LTM-GC). nih.govmsconsult.dkscispace.comresearchgate.netchromatographyonline.com This technique allows for ultrafast temperature programming and rapid cooling, significantly reducing analysis times compared to conventional GC methods. msconsult.dkscispace.comresearchgate.net

A validated LTM-GC method has been developed for the separation of ten isomers of bromofluoro benzaldehyde (B42025), including this compound. The chromatographic separation is typically achieved using a DB-624 column with a very fast temperature ramp. The method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating high specificity, precision, linearity, and accuracy.

Table 3: Performance Characteristics of the LTM-GC Method for Bromofluoro Benzaldehyde Isomer Separation

| Parameter | Value |

| Correlation Coefficient (r²) | > 0.999 |

| Detection Limit (LOD) | 0.4 ppm |

| Quantitation Limit (LOQ) | 1.2 ppm |

| Accuracy (Recovery) | 93.7% - 107.7% |

This high sensitivity and accuracy ensure the reliable quantification of isomeric impurities, which is of particular importance in the pharmaceutical industry where stringent purity requirements are in place.

Material Science Applications and Self Assembly Processes

Self-Assembly of Macromolecules for Nanostructures

The strategic placement of halogen atoms on the phenyl rings of 2-(2-Bromo-6-fluorophenyl)benzaldehyde is critical for its role in directing the self-assembly of macromolecules. This process is primarily governed by non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic species. In this molecule, the bromine atom serves as a potent halogen bond donor.

Research into analogous compounds, such as 2-bromobenzaldehyde (B122850), has demonstrated the efficacy of this approach. In one study, 2-bromobenzaldehyde was used to facilitate the co-precipitation and assembly of a thienoisoindigo-based organic semiconductor into well-defined nanowires researchgate.netacs.org. The self-assembly was driven by a combination of halogen bonding, between the bromine of the benzaldehyde (B42025) and electron-donating groups on the semiconductor, and chalcogen bonding, involving the aldehyde group and sulfur atoms in the semiconductor backbone researchgate.netnih.gov. This dual-interaction mechanism was found to be crucial for enhancing the one-dimensional growth of the supramolecular structures researchgate.net.

The incorporation of a halogenated benzaldehyde like this compound can increase the π-π stacking area between conjugated planes of macromolecules researchgate.net. This enhanced stacking is a primary driving force for the formation of one-dimensional nanostructures, such as nanowires or nanoribbons. The specific geometry and strength of the halogen bonds, influenced by both the bromine and the adjacent fluorine atom, allow for fine-tuning of the assembly process to achieve desired nanostructure morphologies and properties.

Integration into Semiconducting Systems (e.g., Nanowire Fabrication)

The nanostructures formed through the self-assembly processes guided by this compound and similar molecules are integral to the fabrication of advanced semiconducting systems, particularly organic field-effect transistors (OFETs) researchgate.net. The highly ordered arrangement of molecules within these nanowires creates efficient pathways for charge transport.

In the case of the thienoisoindigo-based nanowires assembled with 2-bromobenzaldehyde, their integration into OFETs resulted in significantly enhanced charge transfer mobility compared to devices made from the pure semiconductor in thin film or nanowire form researchgate.netacs.org. The halogen-bonded assembly promotes a more organized molecular packing, which is directly responsible for the improved electronic performance researchgate.net. The optimal performance was observed when the molar ratio of the semiconductor to the halogenated benzaldehyde was precisely controlled, highlighting the importance of the additive in templating the desired supramolecular structure acs.org.

The application of these principles to this compound suggests its potential to create even more sophisticated semiconducting systems. The interplay between the bromo and fluoro substituents can further modulate the electronic properties and packing of the final assembly, offering a route to optimize performance in devices like OFETs. The table below, adapted from research on a similar system, illustrates the significant improvement in device characteristics achieved through this assembly method acs.org.

| Device Configuration | Mobility (μ) (cm²/Vs) | On/Off Ratio (Iₒₙ/Iₒff) | Threshold Voltage (Vₜ) (V) |

|---|---|---|---|

| Pure TIIG-Bz Thin Film | 1.14 × 10⁻⁵ | 1.4 × 10³ | -15.8 |

| Pure TIIG-Bz Nanowires | 1.03 × 10⁻⁴ | 1.5 × 10³ | -16.1 |

| TIIG-Bz/2-BBA Nanowires (Assembled) | 6.39 × 10⁻⁴ | 1.1 × 10⁴ | -17.5 |

Data adapted from studies on Thienoisoindigo (TIIG-Bz) assembled with 2-bromobenzaldehyde (2-BBA) for illustration of the principle. acs.org

Advanced Material Design Based on Aromatic Halogenation

The use of specific halogenation patterns on aromatic molecules is a powerful strategy in advanced material design and crystal engineering. The properties of halogen bonds are highly tunable based on the identity of the halogen atom (I > Br > Cl > F) and the nature of adjacent electron-withdrawing or donating groups researchgate.net. The this compound molecule is an exemplary case of sophisticated design, leveraging the synergistic effects of two different halogens in ortho positions.

Tunability and Directionality: The bromine atom provides a strong and highly directional halogen bond donor site, which is effective in guiding the assembly of molecular architectures researchgate.netacs.org. The strength of this interaction can be precisely modulated by the presence of the highly electronegative fluorine atom on the same ring. This fluorine substitution has been shown to have a dramatic effect on the strength of halogen bonds, leading to interactions that can be significantly stronger than in non-fluorinated analogues researchgate.net. This allows for the design of materials with robust, well-defined crystal packing.

Control of Conformation and Properties: In biaryl systems, ortho substituents play a crucial role in determining the torsional angle between the two aromatic rings nih.gov. The steric and electrostatic interactions introduced by the ortho-bromo and ortho-fluoro groups in this compound dictate a twisted conformation. This non-planar geometry can be exploited to control the electronic properties of the resulting materials, for instance, by preventing excessive aggregation that could quench luminescence in optoelectronic devices.

Modulation of Electronic Structure: Halogenation is a known method for tuning the electronic properties of organic semiconductors. The incorporation of halogens, which are electronegative, tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.gov. The specific combination of bromine and fluorine allows for a nuanced adjustment of these energy levels, enabling the design of materials with tailored band gaps for specific electronic or optoelectronic applications researchgate.netnih.gov. This strategic halogenation provides a versatile tool for creating functional materials with precisely controlled solid-state structures and properties acs.org.

Conclusion and Future Research Perspectives

Current State of Research and Key Academic Contributions

Research specifically focused on 2-(2-Bromo-6-fluorophenyl)benzaldehyde is still in a nascent stage, with a limited number of academic publications dedicated solely to its synthesis and characterization. The majority of available information situates this compound as a key intermediate in the synthesis of more complex molecules. Its structural relative, 2-Bromo-6-fluorobenzaldehyde (B104081), has been more extensively studied and is a versatile building block for various heterocyclic and pharmaceutical compounds.

Key academic contributions concerning related biaryl structures often highlight the utility of the ortho-substituted phenylbenzaldehyde core. The presence of the bromo and fluoro substituents on one of the phenyl rings introduces specific electronic and steric properties that are of interest for creating novel molecular architectures. These atoms can act as handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of elaborate molecular frameworks. The aldehyde functional group provides a reactive site for condensation, oxidation, and reduction reactions, further expanding its synthetic utility.

Emerging Challenges and Opportunities in Synthetic Organic Chemistry

The synthesis of sterically hindered biaryl compounds like this compound presents notable challenges. Achieving efficient and selective coupling between the two substituted phenyl rings is a primary hurdle. Traditional cross-coupling methods may suffer from low yields due to the steric hindrance imposed by the ortho-substituents.

Key Synthetic Challenges:

Steric Hindrance: The ortho-substituents on both phenyl rings can impede the formation of the biaryl bond.

Regioselectivity: Controlling the precise positioning of the substituents during synthesis requires careful selection of starting materials and reaction conditions.

Purification: Separation of the desired product from starting materials and byproducts can be complex.

Despite these challenges, significant opportunities exist for the development of novel synthetic methodologies. The demand for complex biaryl compounds in drug discovery and materials science is a strong driver for innovation in this area.

Opportunities for Innovation:

Development of Novel Catalysts: Designing new catalyst systems that can overcome the steric barriers in cross-coupling reactions is a key area of research.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, potentially improving yields and selectivity.

C-H Activation: Direct C-H activation/arylation strategies could provide more atom-economical routes to this and similar biaryl aldehydes.

Prospective Directions for Compound Derivatization and Application

The true potential of this compound lies in its derivatization to create novel compounds with unique properties and applications. The strategic placement of the reactive handles—the aldehyde, bromine, and fluorine—allows for a multitude of chemical modifications.

Potential Derivatization Pathways:

Suzuki and Sonogashira Coupling: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkynyl groups.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the adjacent bromine and the biaryl structure, could potentially undergo nucleophilic substitution.

Aldehyde Chemistry: The aldehyde group can be transformed into a wide array of other functional groups, including alcohols, carboxylic acids, imines, and oximes, each opening doors to new classes of compounds.

These derivatization strategies could lead to the development of novel:

Pharmaceutical Scaffolds: The biaryl motif is a common feature in many biologically active molecules. Derivatives could be explored as potential inhibitors of enzymes or as ligands for receptors.

Organic Electronic Materials: Extended conjugated systems derived from this compound could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Probes: The unique substitution pattern could be exploited in the design of fluorescent probes for sensing and imaging applications.

The exploration of this compound and its derivatives is an exciting frontier in synthetic organic chemistry. While current research is limited, the compound's structural features suggest a promising future in the development of new functional molecules with a wide range of potential applications.

Q & A

Q. Key Considerations :

- Regioselectivity challenges due to competing halogen interactions (Br vs. F) require careful optimization of reaction conditions (e.g., temperature, catalyst loading).

- Purification often involves column chromatography or recrystallization to isolate the aldehyde from byproducts.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Characterization relies on complementary techniques:

- X-Ray Crystallography : Resolves molecular geometry (e.g., bond angles, dihedral distortions). For example, the C–Br bond length (1.89 Å) and C–F bond (1.34 Å) can be validated using SHELX software for refinement .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 281.98 for C₁₃H₈BrFO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.